

1-Tetradecanol as a Phase Change Material: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Tetradecanol

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Introduction

1-Tetradecanol, also known as myristyl alcohol, is a fatty alcohol that has garnered significant interest as a promising organic phase change material (PCM). Its appeal lies in its congruent melting and freezing behavior, high latent heat storage capacity, and chemical stability. These characteristics make it a suitable candidate for various thermal energy storage applications, including in the precise temperature control required in pharmaceutical and drug development processes. This technical guide provides a comprehensive overview of the thermal properties of **1-Tetradecanol**, detailed experimental protocols for its characterization, and a logical workflow for its evaluation as a PCM.

Core Thermal Properties of 1-Tetradecanol

The thermophysical properties of **1-Tetradecanol** are crucial for its application as a PCM. The following tables summarize the key quantitative data available in the literature.

Property	Value	Unit	Notes
Melting Point	38 - 41[1]	°C	The melting point is a critical parameter for determining the operating temperature range of the PCM.
Latent Heat of Fusion	166.43[2] to 209.38[3]	J/g	Represents the amount of thermal energy absorbed or released during the phase transition at a constant temperature.
Density (Solid)	0.824[1][4]	g/cm ³	At standard conditions.
Molar Mass	214.39[4][5]	g/mol	
Boiling Point	>260[4][5]	°C	

State	Property	Value	Unit	Temperature (K)
Solid	Specific Heat Capacity	426.5[4]	J/(mol·K)	298.15
Liquid	Specific Heat Capacity	$C/R(\text{liq}) = 0.159T + 13.618$ (where $R = 8.31451$ J/mol·K)[4]	J/(mol·K)	311 to 379
Solid	Thermal Conductivity	~0.22	W/(m·K)	Ambient
Liquid	Thermal Conductivity	$\lambda \cdot 10^3 = 222 - 0.164T$ [1]	W/(m·K)	-

Experimental Protocols for Thermal Characterization

Accurate characterization of the thermal properties of **1-Tetradecanol** is essential for its effective implementation as a PCM. The following sections detail the standard experimental methodologies.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the phase change temperatures and latent heat of fusion of PCMs.

Objective: To determine the melting and solidification temperatures, and the latent heat of fusion of **1-Tetradecanol**.

Apparatus: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

- Weigh approximately 5-10 mg of **1-Tetradecanol** into a standard aluminum DSC pan.
- Hermetically seal the pan to prevent any mass loss during the experiment.

Experimental Procedure:

- Place the sealed sample pan and an empty reference pan into the DSC cell.
- Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.
- Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
- Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 60°C).
- Hold the sample at this temperature for a few minutes to ensure complete melting.
- Cool the sample at the same controlled rate back to the initial temperature.

- The heat flow as a function of temperature is recorded during both the heating and cooling cycles.

Data Analysis:

- **Melting and Solidification Temperatures:** The onset or peak temperatures of the endothermic and exothermic peaks in the DSC curve correspond to the melting and solidification temperatures, respectively.
- **Latent Heat of Fusion:** The latent heat is calculated by integrating the area of the melting or solidification peak.

Thermal Conductivity Measurement

The low thermal conductivity of organic PCMs like **1-Tetradecanol** is a key limitation. Its accurate measurement is crucial for designing efficient heat transfer systems. The transient hot-wire method is a commonly used technique.

Objective: To measure the thermal conductivity of **1-Tetradecanol** in both its solid and liquid states.

Apparatus: A transient hot-wire thermal conductivity analyzer.

Sample Preparation:

- For the solid phase, the **1-Tetradecanol** sample is melted and then solidified in a sample holder around the hot wire probe, ensuring good thermal contact.
- For the liquid phase, the **1-Tetradecanol** is melted in the sample holder, and the probe is fully immersed.

Experimental Procedure:

- The sample is brought to the desired temperature and allowed to reach thermal equilibrium.
- A short electrical pulse is applied to the hot wire, causing a transient temperature rise.
- The temperature change of the wire over time is precisely measured.

Data Analysis:

- The thermal conductivity of the material is determined by analyzing the rate of temperature rise of the wire. The relationship between the temperature increase and the logarithm of time is linear, and its slope is inversely proportional to the thermal conductivity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to evaluate the thermal stability and decomposition behavior of the PCM.

Objective: To determine the thermal stability and decomposition temperature of **1-Tetradecanol**.

Apparatus: A Thermogravimetric Analyzer.

Sample Preparation:

- Place a small, accurately weighed sample (5-10 mg) of **1-Tetradecanol** into a TGA crucible.

Experimental Procedure:

- Place the crucible in the TGA furnace.
- Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
- The mass of the sample is continuously monitored as a function of temperature.

Data Analysis:

- The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of significant weight loss is considered the decomposition temperature, which indicates the upper limit of the material's thermal stability.

Thermal Cycling Test

To assess the long-term reliability and stability of a PCM, it is subjected to repeated melting and freezing cycles.

Objective: To evaluate the change in thermal properties of **1-Tetradecanol** after a large number of melting/freezing cycles.

Apparatus: A thermal cycler or a temperature-controlled bath.

Experimental Procedure:

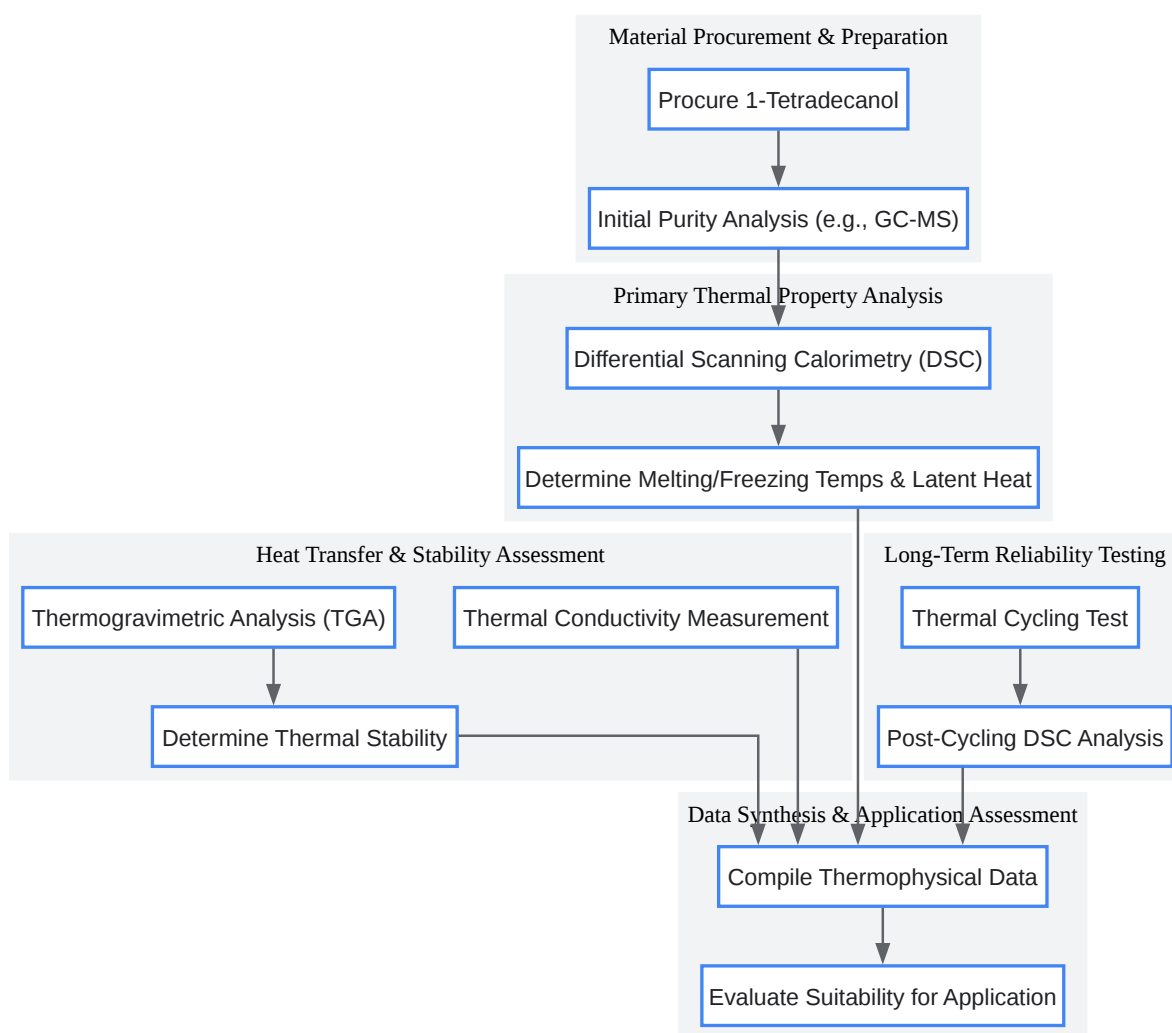
- A sample of **1-Tetradecanol** is placed in a sealed container.
- The sample is subjected to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles). Each cycle consists of heating the sample above its melting point and then cooling it below its freezing point.
- After the cycling test, the thermal properties (melting/freezing temperatures and latent heat of fusion) are re-measured using DSC.

Data Analysis:

- The results from the DSC analysis of the cycled sample are compared with those of the uncycled sample. Any significant changes in the thermal properties would indicate thermal degradation or instability.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal characterization of a phase change material like **1-Tetradecanol**.



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Fig. 1: Workflow for PCM Characterization.

Conclusion

1-Tetradecanol exhibits favorable thermal properties for its use as a phase change material in applications requiring stable temperature control in the range of 38-41°C. Its high latent heat of fusion allows for the storage and release of significant amounts of thermal energy with a small temperature fluctuation. However, its low thermal conductivity necessitates the development of composite materials or advanced heat exchanger designs to enhance heat transfer rates. The experimental protocols detailed in this guide provide a robust framework for the systematic characterization and evaluation of **1-Tetradecanol** and other potential phase change materials for scientific and industrial applications.

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